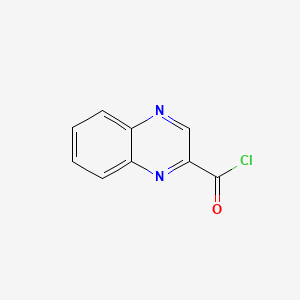

Quinoxaline-2-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPDQKNXOCUBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203205 | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54745-92-5 | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54745-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054745925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT97E8ND2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoxaline-2-carbonyl Chloride from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of quinoxaline-2-carbonyl chloride, a crucial building block in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have established them as privileged scaffolds in drug development. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the quinoxaline moiety into a wide range of molecular architectures through reactions with various nucleophiles. This guide outlines a reliable two-step synthetic route from o-phenylenediamine to this compound.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is achieved through a two-step process. The initial and foundational step involves the formation of the quinoxaline ring system to yield quinoxaline-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the more reactive acid chloride.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Quinoxaline-2-carboxylic Acid

The formation of the quinoxaline ring is achieved through the cyclocondensation of o-phenylenediamine with an appropriate α-keto acid derivative. A common and effective method involves the reaction with a salt of glyoxylic acid, followed by oxidation.

Reaction:

Caption: Synthesis of quinoxaline-2-carboxylic acid.

Methodology:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

-

Add a solution of glyoxylic acid monohydrate (1.1 eq) to the o-phenylenediamine solution.

-

The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the condensation, an oxidizing agent, such as potassium permanganate or air, is introduced to facilitate the aromatization of the dihydroquinoxaline intermediate to the quinoxaline ring.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation, readily achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction:

Caption: Synthesis of this compound.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend quinoxaline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A dry, inert solvent such as toluene can also be used.

-

A catalytic amount of dry N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically a solid and is often used in the subsequent step without further purification due to its reactivity.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | White to brownish crystals |

| Quinoxaline-2-carboxylic Acid | C₉H₆N₂O₂ | 174.16 | 208 (dec.) | Yellowish solid |

| This compound | C₉H₅ClN₂O | 192.60 | Not readily available | Reactive solid |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from o-phenylenediamine. The two-step process, involving a cyclocondensation to form quinoxaline-2-carboxylic acid followed by chlorination, is a robust and reproducible method. The experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important heterocyclic building block for the creation of novel therapeutic agents.

The Formation of Quinoxaline-2-carbonyl Chloride: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2-carbonyl chloride is a pivotal building block in the synthesis of a wide array of biologically active compounds, particularly in the fields of pharmaceuticals and agricultural chemicals. Its reactive acyl chloride functionality allows for facile derivatization to amides, esters, and other carbonyl compounds, making it a valuable intermediate in the development of novel molecular entities. This technical guide provides an in-depth exploration of the core mechanisms underlying its formation from quinoxaline-2-carboxylic acid, complete with detailed experimental protocols and a summary of key quantitative data.

Core Reaction and Mechanistic Overview

The primary route to this compound involves the conversion of quinoxaline-2-carboxylic acid using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Both reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by a chloride ion.

Mechanism of Formation using Thionyl Chloride

The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form the acyl chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.

Caption: Mechanism with Thionyl Chloride

Mechanism of Formation using Oxalyl Chloride and Catalytic DMF

The reaction with oxalyl chloride is often preferred for its milder conditions and the formation of only gaseous byproducts. The mechanism is catalyzed by DMF, which first reacts with oxalyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an activated intermediate. A chloride ion, generated from the decomposition of the initial Vilsmeier adduct, then attacks the carbonyl carbon of the activated carboxylic acid. This results in the formation of the desired acyl chloride, and the regeneration of the DMF catalyst, along with the evolution of carbon dioxide (CO₂) and carbon monoxide (CO) gases.

Caption: Mechanism with Oxalyl Chloride and DMF

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O | [1][2] |

| Molecular Weight | 192.60 g/mol | [2] |

| Melting Point | 113-115 °C | [1][2] |

| Typical Reaction Yield | High (>90%) | General synthetic knowledge |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from quinoxaline-2-carboxylic acid using either thionyl chloride or oxalyl chloride. These protocols are based on established and reliable chemical transformations for the conversion of carboxylic acids to acyl chlorides.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

Quinoxaline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add quinoxaline-2-carboxylic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (10-20 equivalents) or suspend the carboxylic acid in an inert, dry solvent such as toluene or DCM, followed by the addition of thionyl chloride (2-3 equivalents).

-

If the reaction is sluggish, add a catalytic amount of dry DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure.

-

To ensure complete removal of residual thionyl chloride, co-evaporate the crude product with an anhydrous solvent like toluene or DCM (2-3 times).

-

The resulting crude this compound, typically a solid, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

Materials:

-

Quinoxaline-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxaline-2-carboxylic acid (1.0 equivalent) and suspend it in anhydrous DCM.

-

Slowly add oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the reaction is complete (monitor by TLC if applicable).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation under reduced pressure.

-

The resulting crude this compound can be used directly for subsequent reactions.

Experimental Workflow Diagram

Caption: General Experimental Workflow

References

Quinoxaline-2-carbonyl chloride: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Reactivity of a Key Synthetic Intermediate

Quinoxaline-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bicyclic quinoxaline core fused with a highly reactive carbonyl chloride functional group, renders it an essential precursor for the development of a wide array of pharmacologically active agents.[1] This technical guide provides a detailed exploration of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, with a distinct melting point that signifies its purity.[1] Its solubility is dictated by the interplay between its aromatic core and the polar carbonyl chloride group, exhibiting moderate lipophilicity.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O | [1] |

| Molecular Weight | 192.60 g/mol | [1] |

| Melting Point | 113-115 °C | [1] |

| Appearance | Clear colorless to pale yellow liquid/solid | |

| LogP (calculated) | 2.12 | [1] |

| Polar Surface Area | 42.85 Ų | [1] |

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

| Spectroscopy | Characteristic Features |

| ¹³C NMR | The carbonyl carbon signal is expected to appear in the range of 160-180 ppm. The carbons of the quinoxaline ring typically resonate between 120-160 ppm, with those adjacent to nitrogen atoms shifted downfield.[1] |

| Infrared (IR) | A strong, characteristic carbonyl (C=O) stretching vibration is observed between 1790-1810 cm⁻¹, which is typical for acid chlorides.[1] |

| UV-Visible | The extended conjugated system of the quinoxaline ring results in absorption maxima around 295-300 nm, corresponding to π→π* and n→π* electronic transitions. The electron-withdrawing nature of the carbonyl chloride group can cause a bathochromic (red) shift compared to unsubstituted quinoxaline.[1] |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from Quinoxaline-2-carboxylic Acid

This protocol details the conversion of quinoxaline-2-carboxylic acid to this compound using thionyl chloride.

Materials:

-

Quinoxaline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene or dichloromethane (DCM)

-

Dry dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).

-

Suspend the carboxylic acid in an excess of thionyl chloride (approximately 10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry, inert solvent like toluene or DCM.[2]

-

Add a catalytic amount of dry DMF to the mixture if using thionyl chloride to facilitate the reaction.[2]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically a solid and is often used in the subsequent reaction step without further purification.[2]

Chemical Reactivity and Key Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

| Reaction Type | Nucleophile | Product |

| Amide Formation | Primary or Secondary Amines (R₂NH) | Quinoxaline-2-carboxamides |

| Ester Formation | Alcohols (R'OH) | Quinoxaline-2-carboxylates |

Experimental Protocol: Amide Formation

This protocol describes the general procedure for the synthesis of quinoxaline-2-carboxamides from this compound.

Materials:

-

Crude this compound

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude this compound (1.0 equivalent) in a dry, inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base like triethylamine (2-3 equivalents) in the same dry solvent.[2]

-

Cool the solution of the acyl chloride to 0 °C using an ice bath.[2]

-

Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[2]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched by adding water or a saturated solution of sodium bicarbonate. The product can then be extracted, dried, and purified using standard techniques like column chromatography or recrystallization.

References

Spectroscopic and Synthetic Profile of Quinoxaline-2-carbonyl Chloride: A Technical Guide

Introduction

Quinoxaline-2-carbonyl chloride is a valuable heterocyclic compound serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a versatile building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

While experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from closely related quinoxaline derivatives and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is anticipated to show signals in the aromatic region, characteristic of the quinoxaline ring system.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.0 - 7.8 | Multiplet | Aromatic Protons (H-3, H-5, H-6, H-7, H-8) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The proton on the pyrazine ring (H-3) is expected to be the most downfield, while the protons on the benzene ring will appear as a complex multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms of the this compound molecule. The carbonyl carbon is expected to be significantly downfield.

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (carbonyl chloride) |

| ~140 - 155 | Quaternary carbons of the quinoxaline ring |

| ~125 - 135 | CH carbons of the quinoxaline ring |

Note: These are estimated chemical shift ranges. Specific assignments require experimental data and could be aided by techniques such as HSQC and HMBC.

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum is characterized by a strong absorption band for the carbonyl group of the acyl chloride.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1790 - 1770 | Strong | C=O stretch (acyl chloride) |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N skeletal vibrations |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.

| Parameter | Value | Source |

| Molecular Formula | C₉H₅ClN₂O | [1][2] |

| Molecular Weight | 192.61 g/mol | [1] |

| Monoisotopic Mass | 192.00903 Da | [2] |

| Predicted [M+H]⁺ | 193.01631 | [2] |

Note: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols

1. Synthesis of this compound

This compound is typically synthesized from quinoxaline-2-carboxylic acid. The latter can be prepared through the condensation of o-phenylenediamine with a suitable pyruvic acid derivative.[3] The subsequent conversion to the acyl chloride is achieved using a standard chlorinating agent.

-

Step 1: Synthesis of Quinoxaline-2-carboxylic Acid A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6]

-

Step 2: Synthesis of this compound This protocol describes the conversion of quinoxaline-2-carboxylic acid to this compound.

-

Materials:

-

Quinoxaline-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser, nitrogen inlet)

-

-

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend quinoxaline-2-carboxylic acid in anhydrous DCM.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise to the suspension at room temperature. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic drop of DMF.

-

Fit the flask with a condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

-

-

2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard.[7] Filter the solution into a 5 mm NMR tube.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8][9]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Mull Technique):

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.[12]

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).[13] Obtain the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. Buy this compound | 54745-92-5 [smolecule.com]

- 2. PubChemLite - this compound (C9H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. benchchem.com [benchchem.com]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. web.uvic.ca [web.uvic.ca]

A Technical Guide to the Solubility of Quinoxaline-2-Carbonyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of quinoxaline-2-carbonyl chloride, a key intermediate in synthetic and medicinal chemistry. Due to the reactive nature of the acyl chloride functional group, this document focuses on providing a framework for solubility determination and contextualizes its utility in common organic solvents used in synthesis.

Introduction to this compound

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring[1][2]. The presence of the highly reactive carbonyl chloride group at the 2-position makes it a valuable building block for the synthesis of a wide array of more complex molecules, including those with potential therapeutic applications such as anticancer, anti-inflammatory, and antimicrobial agents[3]. Its utility is fundamentally linked to its solubility and reactivity in various organic media. The compound typically appears as a clear colorless to pale yellow liquid and has a melting point between 113 °C and 115 °C[3].

Solubility Profile

However, based on its chemical structure and general knowledge of similar compounds, a qualitative solubility profile can be inferred. The calculated logarithmic partition coefficient (LogP) of 2.12 suggests moderate lipophilicity, indicating that it is likely to be soluble in a range of common organic solvents[3].

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Common Abbreviation | Anticipated Solubility | Rationale & Considerations |

| Tetrahydrofuran | THF | Soluble | Aprotic ether, commonly used for reactions with acyl chlorides. |

| Dichloromethane | DCM | Soluble | Aprotic chlorinated solvent, widely used for organic synthesis. |

| N,N-Dimethylformamide | DMF | Soluble | Polar aprotic solvent, often used to dissolve reactants for substitution reactions.[4] |

| Dimethyl Sulfoxide | DMSO | Soluble | A strong, polar aprotic solvent capable of dissolving a wide array of organic compounds.[5] |

Note: While solubility is anticipated, the primary consideration for solvent selection will be the specific reaction being performed. The reactivity of this compound with the solvent or impurities must be taken into account.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound or its derivatives for a specific application, the following established methods can be adapted. Given the compound's reactivity, all experiments should be conducted under anhydrous conditions.

Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., THF, DCM, DMF, DMSO)

-

Dry test tubes or vials

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Place approximately 25 mg of this compound into a dry test tube under an inert atmosphere.

-

Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Continue adding the solvent in small portions up to a total volume of 0.5 mL.

-

Observe and record whether the solid dissolves completely.

-

Categorize the compound as soluble or insoluble in the tested solvent at that approximate concentration.

Quantitative Solubility Determination (Adapted Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility[8]. This adaptation requires stringent anhydrous conditions.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC or other suitable analytical instrumentation

Procedure: [8]

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly under an inert atmosphere.

-

Place the vial on an orbital shaker in a constant temperature bath and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step must be performed quickly to minimize exposure to atmospheric moisture.

-

Determine the concentration of the dissolved solid in the filtrate using a validated analytical method such as HPLC. Alternatively, carefully evaporate the solvent from the filtrate under vacuum and weigh the remaining solid.

-

Calculate the solubility in units such as mg/mL or mol/L.

Synthetic Utility and Reaction Workflow

This compound is primarily used as an electrophile in nucleophilic acyl substitution reactions to synthesize a variety of quinoxaline derivatives, such as amides and esters[9]. A general workflow for the synthesis and subsequent reaction of this compound is depicted below. The synthesis often involves the activation of the corresponding carboxylic acid.

Caption: General workflow for the synthesis and reaction of this compound.

This workflow highlights the common in situ formation of the acyl chloride from its corresponding carboxylic acid, followed by immediate reaction with a nucleophile to form a stable derivative. This approach is often preferred as it avoids the isolation of the reactive and potentially unstable this compound.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrochloric acid gas[3]. Therefore, it should be stored under anhydrous and inert conditions.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, its structural characteristics suggest solubility in common aprotic organic solvents. Its high reactivity necessitates careful handling and often favors in situ generation for synthetic applications. The experimental protocols provided in this guide offer a starting point for researchers to determine its solubility in specific solvent systems relevant to their work, ensuring the successful application of this versatile synthetic intermediate in drug discovery and development.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 54745-92-5 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 54745-92-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Quinoxaline-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2-carbonyl chloride is a key intermediate in the synthesis of a wide range of biologically active compounds. The high electrophilicity of its carbonyl carbon is a defining characteristic, driving its reactivity towards nucleophiles and enabling the facile formation of amides, esters, and other carbonyl derivatives. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by spectroscopic data, detailed experimental protocols, and theoretical considerations.

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of substituents at the 2-position of the quinoxaline ring is a common strategy for modulating these biological effects. This compound serves as a versatile building block for such modifications, primarily due to the pronounced electrophilic character of its carbonyl carbon. This high reactivity stems from the combined electron-withdrawing effects of the adjacent chlorine atom and the nitrogen-containing heterocyclic ring system.

Factors Influencing Carbonyl Carbon Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by a combination of inductive and resonance effects.

-

Inductive Effect (-I): The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon through the sigma bonds. This creates a significant partial positive charge (δ+) on the carbon, making it a prime target for nucleophilic attack. The nitrogen atoms in the quinoxaline ring also contribute to this electron-withdrawing inductive effect.

-

Resonance Effect (-M): The quinoxaline ring is an electron-deficient aromatic system. The lone pairs of electrons on the nitrogen atoms can participate in resonance, delocalizing the positive charge and further stabilizing the electron-deficient nature of the ring. This electron-withdrawing resonance effect of the quinoxaline moiety enhances the partial positive charge on the attached carbonyl carbon.

-

Leaving Group Ability: The chloride ion is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon, the tetrahedral intermediate readily collapses, expelling the chloride ion and reforming the carbonyl double bond in the product.

These factors collectively render the carbonyl carbon in this compound highly susceptible to nucleophilic acyl substitution reactions.

Quantitative Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift of the carbonyl carbon in 13C NMR is particularly sensitive to its electrophilicity.

| Compound | Functional Group | 13C NMR Chemical Shift (ppm) | Reference |

| Quinoxaline-6-carbonyl chloride | Acyl Chloride | 167.5 | --INVALID-LINK-- |

| General Acyl Chlorides | Acyl Chloride | 160-185 | --INVALID-LINK-- |

| Quinoxaline-2-carboxamides | Amide | 161.52-168.05 | --INVALID-LINK-- |

Note: The 13C NMR chemical shift for this compound is expected to be in a similar range to that of the 6-isomer, reflecting a highly deshielded and electrophilic carbonyl carbon.

Computational Data

Computational chemistry provides a theoretical framework for understanding the charge distribution within a molecule. Mulliken population analysis, a method for estimating partial atomic charges, can be employed to quantify the electrophilicity of the carbonyl carbon. While a specific Mulliken charge analysis for this compound is not published, studies on related quinoxaline derivatives consistently show a significant positive charge on the carbonyl carbon, corroborating its high electrophilicity.

Experimental Protocols

The high reactivity of this compound makes it a valuable reagent in organic synthesis. Below are detailed protocols for its preparation and a representative nucleophilic substitution reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. A similar procedure for the analogous quinoline derivative is well-established.[1]

Materials:

-

Quinoxaline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene or dichloromethane (DCM)

-

Dry dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).

-

Suspend the carboxylic acid in an excess of thionyl chloride (10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry inert solvent such as toluene or DCM.[1]

-

Add a catalytic amount of dry DMF to the reaction mixture.[1]

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often used in the next step without further purification.

Synthesis of Quinoxaline-2-Carboxamide (Nucleophilic Acyl Substitution)

This protocol details the reaction of this compound with a primary amine to form the corresponding amide.

Materials:

-

Crude this compound

-

Primary or secondary amine

-

Triethylamine (Et₃N) or other suitable base

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude this compound (1.0 equivalent) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) in the same dry solvent.[1]

-

Cool the solution of the acyl chloride to 0 °C using an ice bath.[1]

-

Slowly add the amine solution dropwise to the stirred acyl chloride solution.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis of quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid.

Caption: Workflow for the synthesis of quinoxaline-2-carboxamides.

Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a nucleophile proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution.

Conclusion

The pronounced electrophilicity of the carbonyl carbon in this compound is a consequence of the synergistic electron-withdrawing properties of the acyl chloride functionality and the quinoxaline ring system. This inherent reactivity makes it an indispensable tool for the synthesis of diverse quinoxaline derivatives with potential applications in drug discovery and materials science. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers working with this versatile chemical intermediate.

References

Quinoxaline Chemistry: A Technical Guide to a Century of Synthetic Innovation and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical overview of quinoxaline chemistry, from its initial synthesis to its current position as a privileged scaffold in medicinal chemistry and materials science. It details the evolution of synthetic methodologies, from classical condensation reactions to modern green chemistry approaches. The guide elucidates the diverse pharmacological applications of quinoxaline derivatives, with a particular focus on their roles as anticancer, antimicrobial, antiviral, and antimalarial agents. Furthermore, it explores their expanding applications in agriculture and materials science. Detailed experimental protocols for key synthetic and biological evaluation techniques are provided, alongside tabulated quantitative data for easy comparison. Signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz, offering a clear and concise understanding of the complex mechanisms underlying the action of these versatile heterocyclic compounds.

A Historical Journey: The Emergence of Quinoxaline Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, first entered the scientific landscape in 1884 through the pioneering work of Körner and Hinsberg.[1][2] Their classical synthesis, involving the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, laid the foundation for a century of exploration into the chemistry and applications of this versatile scaffold.[1][2] Initially of academic interest, quinoxaline derivatives soon demonstrated a remarkable breadth of utility, finding applications as dyes and, more significantly, as potent biological agents.[3] The discovery of naturally occurring quinoxalines, such as the antibiotics echinomycin and levomycin, further fueled research into their therapeutic potential.[4] Over the decades, the synthetic repertoire for quinoxalines has expanded dramatically, with the development of more efficient, scalable, and environmentally friendly methods, solidifying the quinoxaline core as a cornerstone of modern medicinal chemistry.[1][5]

The Synthetic Toolkit: From Classical Reactions to Modern Innovations

The synthesis of the quinoxaline scaffold has evolved significantly since its inception, driven by the need for greater efficiency, diversity, and sustainability.

The Cornerstone: Classical Condensation Reactions

The most fundamental and enduring method for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust and widely applicable method remains a staple in both academic and industrial laboratories.

Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

-

Reactants: o-Phenylenediamine (1 mmol, 0.108 g), Benzil (1 mmol, 0.210 g).[1]

-

Solvent: Toluene (8 mL).[1]

-

Procedure:

-

A mixture of o-phenylenediamine and benzil is prepared in toluene.[1]

-

The reaction can be catalyzed by the addition of a catalytic amount of an acid, such as MoVP catalyst (0.1 g), and stirred at room temperature.[6]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the catalyst (if used) is removed by filtration.[6]

-

The filtrate is dried over anhydrous Na₂SO₄, and the solvent is evaporated.[6]

-

The crude product is purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.[6]

-

Accelerating Discovery: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5][7][8] This technique offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, the elimination of solvents.[5][8]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines

-

Reactants: 1,2-Diamine (1 mmol), 1,2-Dicarbonyl compound (1 mmol).[7]

-

Catalyst: Iodine (5 mol%).[7]

-

Solvent: Ethanol/water (1:1, 1 mL).[7]

-

Procedure:

-

The diamine and dicarbonyl compound are dissolved in the ethanol/water mixture in a microwave-safe vessel.[7]

-

A catalytic amount of iodine is added.[7]

-

The mixture is irradiated in a microwave synthesizer (e.g., CEM microwave at 50 °C and 300 W power).[7]

-

The reaction is monitored by TLC.[7]

-

After completion, dichloromethane (10 mL) is added, and the mixture is washed with 5% sodium thiosulfate solution and brine.[7]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the quinoxaline product.[7]

-

Therapeutic Frontiers: The Diverse Pharmacological Landscape of Quinoxalines

The structural versatility of the quinoxaline nucleus has led to the discovery of a vast array of derivatives with significant therapeutic potential across multiple disease areas.[9][10][11][12]

The War on Cancer: Quinoxalines as Anticancer Agents

Quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and histone deacetylases (HDACs), as well as the induction of apoptosis.[10][13][14][15][16][17]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18][19][20][21][22]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incubate for 48-72 hours.[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to control cells and determine the IC50 value from the dose-response curve.[18]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [13][14] |

| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9 | [13][14] |

| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | [13][14] |

| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | [13][14] |

| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | [10] |

| Compound 13 | HCT-116 (Colon Cancer) | 2.91 | [10] |

| Compound 3 | MCF-7 (Breast Cancer) | 2.89 | [23] |

| Compound 6 | MCF-7 (Breast Cancer) | 4.23 | [24] |

Signaling Pathways in Quinoxaline-Mediated Cancer Therapy

Caption: Simplified pathway of HDAC inhibition by quinoxaline derivatives.

Caption: General mechanism of kinase inhibition by quinoxaline derivatives.

Combating Infections: Antimicrobial and Antiviral Potential

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[25][26][27][28][29][30][31] Quinoxaline 1,4-di-N-oxides, in particular, act as bioreductive drugs, generating reactive oxygen species that lead to bacterial cell death.[26] Furthermore, the quinoxaline scaffold is a promising platform for the development of antiviral agents, with activity reported against various viruses, including HIV and respiratory pathogens.[9][11][12][32][33]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][26][27][28]

-

Preparation: Prepare serial two-fold dilutions of the quinoxaline compound in a 96-well microtiter plate containing a suitable broth medium.[27]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[3]

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]

Quantitative Data: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5p | S. aureus | 4 | [25] |

| Compound 5p | B. subtilis | 8 | [25] |

| Compound 5p | MRSA | 8 | [25] |

| Compound 5p | E. coli | 4 | [25] |

| Quinoxaline Derivative | MRSA (most isolates) | 4 | [27] |

| Compound N-05 | N. brasiliensis | < 1 | [34] |

| Compound N-09 | N. brasiliensis | < 1 | [34] |

| Compound N-11 | N. brasiliensis | < 1 | [34] |

| Compound N-13 | N. brasiliensis | < 1 | [34] |

Workflow for Antimicrobial Screening

Caption: General workflow for the screening of antimicrobial quinoxaline derivatives.

Beyond the Clinic: Applications in Agriculture and Materials Science

The utility of quinoxalines extends beyond medicine into agriculture and materials science, showcasing the remarkable versatility of this chemical scaffold.

Protecting the Harvest: Quinoxalines in Agriculture

Quinoxaline derivatives have been investigated for their potential as pesticides, exhibiting herbicidal, fungicidal, and insecticidal activities.[21][29] This opens up avenues for the development of new crop protection agents.

The Future of Electronics: Quinoxalines in Materials Science

In the realm of materials science, quinoxaline-based compounds are being explored as organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).[20][35][36][37][38][39] Their tunable electronic properties make them attractive candidates for the next generation of flexible and low-cost electronic devices.

Quantitative Data: Properties of Quinoxaline-Based Organic Semiconductors

| Compound | Application | Key Property | Value | Reference |

| Compound 5 | OTFT | Hole Mobility (Solution Processed) | 2.6 × 10⁻⁵ cm²/Vs | [35] |

| Compound 5 | OTFT | Hole Mobility (Vacuum Deposited) | 1.9 × 10⁻⁴ cm²/Vs | [35] |

| PQx-BT Copolymer | OTFT | Electron Mobility | up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ | [38] |

| PQx-TT Copolymer | OTFT | Hole Mobility | up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ | [38] |

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, quinoxaline chemistry has blossomed into a vibrant and highly impactful field of research. The inherent versatility of the quinoxaline scaffold, coupled with the continuous development of innovative synthetic methodologies, has positioned these compounds at the forefront of drug discovery and materials science. The extensive body of research highlighting their potent and diverse biological activities underscores their immense therapeutic potential. As our understanding of the intricate molecular mechanisms underlying diseases deepens, the rational design of novel quinoxaline derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the exploration of quinoxalines in materials science is poised to contribute to significant advancements in organic electronics. The journey of the quinoxaline nucleus is a testament to the power of fundamental chemical research to drive innovation across diverse scientific disciplines, and its future promises to be as rich and rewarding as its past.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencefeatured.com [sciencefeatured.com]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

Quinoxaline-2-Carbonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling precautions for quinoxaline-2-carbonyl chloride. Due to its reactive nature as an acyl chloride and the bioactive quinoxaline core, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, emergency protocols, and a representative experimental workflow.

Hazard Identification and Classification

Based on data for structurally related compounds, such as quinoxaline-6-carbonyl chloride, the following GHS hazard classifications are anticipated[1]:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

The parent compound, quinoxaline, is also classified as causing skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer[2][3][4].

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O | [5] |

| Molecular Weight | 192.61 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid/solid | [5] |

| Melting Point | 113-115 °C | [5] |

| Boiling Point | Data not available | |

| logP | 2.12 (calculated) | [5] |

| Polar Surface Area | 42.85 Ų (calculated) | [5] |

| Vapor Pressure | Data not available | |

| Specific Gravity / Density | Data not available |

Safe Handling and Storage

Adherence to the following guidelines is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and dust.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential projectiles from a reactive event. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents skin contact, which can cause severe burns. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against accidental spills and splashes. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Handling Procedures

-

Moisture-Free Environment: this compound reacts violently with water and moisture to produce corrosive hydrogen chloride gas[6]. All glassware and reaction setups must be thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.

-

Weighing and Transferring: Conduct all transfers within a fume hood. Use appropriate tools (e.g., spatulas, syringes) to handle the material.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Refrigeration (2-8°C) is recommended to maintain stability[5].

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents[6].

Emergency Procedures

Spills and Leaks

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after cleanup is complete.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for the synthesis of amides, esters, and other derivatives. The following is a representative protocol for the N-acylation of a primary amine.

General Protocol for N-Acylation

Objective: To synthesize an N-substituted quinoxaline-2-carboxamide.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Dry glassware

-

Inert atmosphere setup (nitrogen or argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Reaction Setup: Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if a basic workup is used), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed hazardous waste container.

-

Liquid Waste: Unreacted this compound should be quenched before disposal. This can be achieved by slowly and carefully adding the material to a stirred, cold solution of sodium bicarbonate[7]. The resulting neutralized aqueous waste should be collected in a labeled hazardous waste container. Do not pour any waste down the drain[7].

-

Disposal: All hazardous waste must be disposed of through the institution's EHS office in accordance with local, state, and federal regulations.

Visual Diagrams

References

Methodological & Application

synthesis of quinoxaline-2-carboxamides using quinoxaline-2-carbonyl chloride

Application Notes & Protocols: Synthesis of Quinoxaline-2-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted quinoxaline-2-carboxamides, a class of heterocyclic compounds with significant therapeutic potential. The primary synthetic route detailed involves the conversion of quinoxaline-2-carboxylic acid into its reactive acyl chloride intermediate, followed by amidation with a diverse range of primary and secondary amines.

Quinoxaline derivatives are of high interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, N-substituted quinoxaline-2-carboxamides have been identified as potent agents against Mycobacterium tuberculosis and various cancer cell lines.[2] Their mechanism of action in cancer is often linked to the inhibition of critical cellular targets such as DNA topoisomerase and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cell proliferation and angiogenesis.[2][3][4]

The following protocols and data are designed to enable researchers to efficiently synthesize a library of these compounds for structure-activity relationship (SAR) studies and further drug development.

Chemical Principles and Reaction Scheme

The synthesis of quinoxaline-2-carboxamides is typically achieved through a robust two-step process.

-

Activation of Carboxylic Acid : Quinoxaline-2-carboxylic acid is first converted to the more reactive quinoxaline-2-carbonyl chloride. This is accomplished by using a chlorinating agent such as oxalyl chloride or thionyl chloride. The reaction is generally performed in an inert aprotic solvent.[5]

-

Amide Bond Formation : The resulting this compound is then reacted in situ or after isolation with a selected primary or secondary amine. This nucleophilic acyl substitution reaction readily forms the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor quinoxaline-2-carboxylic acid and the final quinoxaline-2-carboxamide products.

Protocol 1: Synthesis of Quinoxaline-2-Carboxylic Acid

This precursor can be synthesized from o-phenylenediamine and a suitable dicarbonyl compound or its equivalent. A cost-efficient and scalable method involves the condensation of o-phenylenediamine with D-fructose, followed by oxidative cleavage of the resulting polyol side chain.[7]

Materials:

-

o-Phenylenediamine

-

D-Fructose

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% w/w)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Condensation: To a suitable reaction vessel, add o-phenylenediamine (1.0 eq) and a 10% aqueous solution of acetic acid. Stir the mixture for 30 minutes.

-

Add D-fructose (1.0 eq) portion-wise to the stirring mixture.

-

Heat the reaction mixture to 80°C and maintain for 18 hours.

-

Cool the mixture to 10°C and hold for 5 hours to allow precipitation.

-

Filter the resulting solid (2-tetrahydroxybutylquinoxaline), wash with cold water, and dry.

-

Oxidation: Suspend the dried intermediate (1.0 eq) in water. Add a 3M NaOH solution until the pH reaches 12.

-

Cool the mixture to 10°C in an ice bath. Slowly add 30% hydrogen peroxide (8.0 eq) dropwise, keeping the internal temperature below 25°C.

-

Stir the reaction at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl. The product, quinoxaline-2-carboxylic acid, will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final precursor.

Protocol 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides

This protocol details the conversion of quinoxaline-2-carboxylic acid to the target amides.[5]

Materials:

-

Quinoxaline-2-carboxylic acid (1.0 eq)

-

Oxalyl chloride (2.0 eq)

-

Dry Dichloromethane (DCM)

-

Dry Dimethylformamide (DMF) (catalytic amount)

-

Substituted primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acyl Chloride Formation: Suspend quinoxaline-2-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., Nitrogen).

-

Add a catalytic amount of dry DMF (1-2 drops).

-

Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature.

-

Stir the mixture for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. The resulting solution contains the this compound intermediate.

-

Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (3.0 eq) in dry DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the previously prepared this compound solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, wash the mixture sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted quinoxaline-2-carboxamide.

Data Presentation: Biological Activity

The synthesized quinoxaline-2-carboxamides exhibit significant biological activity. The tables below summarize the in vitro antimycobacterial and cytotoxic activities of representative N-phenyl and N-benzyl derivatives.[5]

Table 1: Antimycobacterial and Cytotoxic Activity of N-Phenyl Quinoxaline-2-carboxamides

| Compound | Substituent (R) | MIC M. tuberculosis H37Ra (µg/mL) | Cytotoxicity IC₅₀ (µM) on HepG2 Cells |